molecular formula C7H13NO B15128532 2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol

2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol

Cat. No.: B15128532
M. Wt: 127.18 g/mol
InChI Key: RNSGQPJRYBGIAK-UHFFFAOYSA-N
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Description

2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylenepyrrolidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpyrrolidin-3-yl)ethan-1-ol: A similar compound with a methyl group at the 1-position of the pyrrolidine ring.

    2-(Pyrrolidin-3-yl)ethan-1-ol: Another related compound with a hydroxyl group at the 1-position of the ethan-1-ol chain.

Uniqueness

2-(3-Methylenepyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the methylene group at the 3-position of the pyrrolidine ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(3-methylidenepyrrolidin-1-yl)ethanol

InChI

InChI=1S/C7H13NO/c1-7-2-3-8(6-7)4-5-9/h9H,1-6H2

InChI Key

RNSGQPJRYBGIAK-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(C1)CCO

Origin of Product

United States

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